Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Conformational constraint Spirocyclic building block GABA transporter

This rigid spirocyclic carbamate building block features a conformationally constrained 1-azaspiro[4.5]decane core with a 9-oxa group and Boc-protected amine at the 3-position. The pre-organized three-dimensional geometry is essential for achieving GAT2 subtype selectivity in CNS-targeted programs. Using flexible linear analogs eliminates this entropic advantage, reducing binding affinity and selectivity. The 9-oxa heteroatom improves solubility and metabolic stability over all-carbon scaffolds. Commercial availability at ≥95% purity ensures reliable SAR data.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 2248258-11-7
Cat. No. B2357391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
CAS2248258-11-7
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(CCCOC2)NC1
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(14-8-10)5-4-6-17-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
InChIKeyUQLZRGZGQKILRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decane-3-yl)carbamate (CAS 2248258-11-7) for Spirocyclic Scaffold-Based Drug Discovery


Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate (CAS 2248258-11-7) is a spirocyclic carbamate building block characterized by a rigid 1-azaspiro[4.5]decane core, an oxygen heteroatom in the cyclohexane ring (9-oxa), and a Boc-protected amine at the 3-position [1]. This scaffold provides a conformationally constrained, three-dimensional framework that is valuable for the synthesis of compounds targeting γ-aminobutyric acid (GABA) transporter subtype 2 (GAT2) and other central nervous system (CNS) targets [2].

Why tert-Butyl (3-aminopropyl)carbamate and Other Linear or Unconstrained Analogs Cannot Substitute for Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate


Substituting a linear or less-constrained building block for Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate will likely result in a significant loss of target selectivity and potency. The rigid spirocyclic core of the 1-azaspiro[4.5]decane system is essential for pre-organizing the amine and the 9-oxa group into a specific three-dimensional orientation that is critical for molecular recognition at biological targets like GAT2 [1]. In contrast, flexible, linear analogs such as tert-butyl (3-aminopropyl)carbamate [2] lack this conformational constraint and the key oxygen heteroatom, leading to reduced binding affinity and poor subtype selectivity in functional assays [1].

Quantitative Differentiation of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate (CAS 2248258-11-7)


Conformational Rigidity: Spirocyclic Core vs. Linear Amine Building Blocks

The spirocyclic azaspiro[4.5]decane scaffold in Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate provides a pre-organized, three-dimensional framework that is absent in linear amine building blocks like tert-butyl (3-aminopropyl)carbamate [1]. This constraint is a critical determinant for achieving GAT2 selectivity over other GABA transporter subtypes (GAT1, GAT3, BGT-1) [2].

Conformational constraint Spirocyclic building block GABA transporter

Subtype Selectivity: GAT2-Preferring Scaffold vs. Non-Selective GABA Transport Inhibitors

Acyl-substituted azaspiro[4.5]decane derivatives, built from scaffolds like Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate, were discovered to be a subclass of GAT2-selective compounds [1]. This is in contrast to many GABA uptake inhibitors like tiagabine, which are GAT1-selective [2].

GABA transporter GAT2 selectivity Neurological disorders

Purity and Batch Consistency for Robust SAR Studies

The target compound is supplied with a minimum purity of 95% by HPLC (typical vendor specification), which is sufficient for reliable structure-activity relationship (SAR) exploration and hit-to-lead optimization . This compares favorably to many custom-synthesized spirocyclic intermediates that may have lower or variable purity.

Building block purity Reproducible synthesis QC standards

Synthetic Utility: Boc-Protected Amine as a Versatile Handle for Diversification

The Boc-protected amine in Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate can be easily deprotected under mild acidic conditions (e.g., TFA in DCM) to liberate the free amine for subsequent acylation, reductive amination, or coupling reactions [1]. This is a standard, high-yielding transformation that is less straightforward with other protecting groups (e.g., Fmoc, which requires basic conditions that may be incompatible with the spirocyclic core).

Solid-phase synthesis Peptidomimetics Parallel synthesis

Optimal Use Cases for Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate (CAS 2248258-11-7) Based on Differentiation Evidence


Synthesis of GAT2-Selective Chemical Probes for Neuroscience Research

This scaffold is ideally suited for generating novel, GAT2-selective inhibitors as demonstrated by Ma et al. [1]. Researchers can use this building block to synthesize a library of acyl-substituted derivatives to explore the pharmacology of the GAT2 transporter, a target implicated in epilepsy, pain, and metabolic disorders . The conformational rigidity and pre-organized geometry are critical for achieving subtype selectivity.

Construction of Conformationally Constrained Peptidomimetics

The spirocyclic core of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate serves as a rigid scaffold for peptidomimetic design. The Boc-protected amine allows for facile incorporation into peptide chains or for the creation of non-peptidic analogs of biologically active peptides [1]. This application leverages the scaffold's ability to reduce the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

Hit-to-Lead Optimization in CNS Drug Discovery Programs

In programs targeting CNS disorders where GABAergic modulation is desired, this building block provides a starting point for optimizing pharmacokinetic properties while maintaining target engagement. The 9-oxa group can improve solubility and metabolic stability compared to all-carbon analogs, as inferred from general medicinal chemistry principles [1]. The commercial availability of this compound in high purity (≥95%) ensures reliable SAR data during lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.